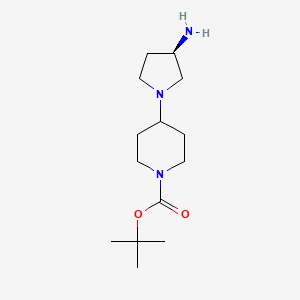

(R)-1-Boc-4-(3-aminopyrrolidin-1-YL)piperidine

Description

(R)-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine is a Boc (tert-butoxycarbonyl)-protected piperidine derivative featuring a 3-aminopyrrolidinyl substituent at the 4-position of the piperidine ring. This compound is widely used in medicinal chemistry as a chiral building block for drug discovery, particularly in the synthesis of ligands targeting sigma-1 receptors (S1R) or other central nervous system (CNS)-related targets . The Boc group enhances solubility and stability during synthetic processes, while the 3-aminopyrrolidinyl moiety provides hydrogen-bonding capabilities and conformational rigidity, critical for molecular recognition in biological systems.

Properties

IUPAC Name |

tert-butyl 4-[(3R)-3-aminopyrrolidin-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-8-5-12(6-9-16)17-7-4-11(15)10-17/h11-12H,4-10,15H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSZRIFILNLUSR-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CC[C@H](C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Triflate Esters

A widely reported method involves nucleophilic substitution (S<sub>N</sub>2) between chiral triflate esters and 4-Boc-aminopiperidine. For instance, Gita Matulevičiūtė et al. developed a two-step protocol :

-

Triflate Formation : Enantiopure α-hydroxy acid esters (e.g., methyl (R)-2-hydroxypropanoate) react with trifluoromethanesulfonic anhydride in dichloromethane (DCM) to generate triflate intermediates.

-

Substitution : The triflate reacts with 4-Boc-aminopiperidine in toluene under reflux (80–100°C) with diisopropylethylamine (DIPEA) as a base.

Key Parameters :

This method preserves stereochemistry, achieving >99% enantiomeric excess (ee) when using (R)-configured triflates .

Coupling Reactions with Boc-Protected Amines

Evitachem outlines a modular approach using Boc-protected intermediates:

-

Boc Protection : 4-Aminopiperidine is treated with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in DCM to yield 1-Boc-4-aminopiperidine.

-

Amine Coupling : The Boc-protected piperidine reacts with (R)-3-aminopyrrolidine via a carbodiimide-mediated coupling (e.g., EDCI/HOBt) in DMF.

Optimization Notes :

-

Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction.

-

Temperature : 0–25°C to minimize racemization.

Catalytic Hydrogenation of Imine Intermediates

A patent by CN107805218B describes a hydrogenation route :

-

Imine Formation : N-Benzyl-4-piperidone reacts with tert-butyl carbamate and triethyl orthoformate in methanol under acidic conditions (p-TsOH).

-

Hydrogenation : The imine intermediate undergoes Pd/C-catalyzed hydrogenation (0.8–1.0 MPa H<sub>2</sub>, 70–80°C) to remove the benzyl group.

Critical Factors :

-

Catalyst Loading : 5–10% Pd/C by weight.

-

Reaction Time : 4–8 hours.

Chiral Resolution of Racemic Mixtures

For enantiomerically pure products, WO2011160037A2 details chiral resolution :

-

Racemic Synthesis : 3-Aminopyrrolidine is acetylated and hydrogenated to form rac-3-aminopiperidine.

-

Diastereomeric Salt Formation : The racemate is treated with (D)-tartaric acid in ethanol, yielding (R)-3-aminopiperidine dibenzoyl-(D)-tartrate.

-

Boc Protection : The resolved amine reacts with Boc<sub>2</sub>O in THF.

Performance Metrics :

Mechanochemical Synthesis

A solvent-free approach reported by PZ-1361 synthesis utilizes ball milling :

-

Grinding : 1-Boc-4-aminopiperidine and (R)-3-aminopyrrolidine are mixed with K<sub>2</sub>CO<sub>3</sub> in a PTFE jar.

-

Reaction : Mechanochemical force induces coupling at room temperature (1–2 hours).

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 99 | High (99% ee) | Industrial |

| Coupling Reactions | 78 | 98 | Moderate | Lab-scale |

| Catalytic Hydrogenation | 88 | 99 | N/A | Industrial |

| Chiral Resolution | 50 | 99 | High (94% dr) | Pilot-scale |

| Mechanochemical | 90 | 95 | Low | Lab-scale |

Optimization Strategies

-

Protection-Deprotection Cycles : Boc groups enhance stability during reactions but require acidic conditions (e.g., TFA/DCM) for removal .

-

Catalyst Screening : Pd/C (5–10%) and Raney Ni are optimal for hydrogenation, while EDCI/HOBt improves coupling efficiency .

-

Solvent Selection : Polar aprotic solvents (DMF, toluene) favor S<sub>N</sub>2 reactions, whereas ethanol/water mixtures aid crystallization .

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

®-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between (R)-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine and related compounds.

Table 1: Comparative Analysis of (R)-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine and Analogues

*Estimated logP values based on structural analogs .

†Calculated based on similar Boc-piperidine derivatives.

‡Estimated from , where piperidine increases logP vs. pyridine .

Structural and Functional Insights

a) Substituent Position and Hydrophobicity

- Position 4 vs. 3 Substitution : Compounds with substituents at position 4 (e.g., the target compound and HC-2643) exhibit better alignment with hydrophobic cavities near helices α4 and α5 in S1R, as seen in docking studies (RMSD < 2.5 Å) . In contrast, 3-substituted derivatives (e.g., (R)-1-Boc-3-(2-pyridin-4-yl-acetyl)-piperidine) may adopt opposing orientations, reducing binding efficiency .

- Hydrophobic vs. This balance enhances target engagement, as seen in salt-bridge interactions with Glu172 .

b) Piperidine vs. Heterocyclic Replacements

- Piperidine vs. Morpholine : Replacing piperidine with morpholine (e.g., compounds 4–5) reduces inhibitory activity by 50–70% due to weaker interactions with residues like Trp84 and Tyr334 .

- Piperidine vs. Piperazine: Piperazine derivatives (e.g., 1-Boc-4-(3-aminopyridin-2-yl)piperazine) exhibit lower logP values (~0.8) due to additional nitrogen atoms, reducing membrane permeability but improving solubility .

c) Chirality and Stereochemical Effects

The (R)-configuration in the target compound ensures optimal spatial alignment with S1R’s binding pocket, a feature absent in racemic mixtures or S-isomers (e.g., compound 60 (S) in , which shows higher RMSD values) .

Biological Activity

(R)-1-Boc-4-(3-aminopyrrolidin-1-YL)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

(R)-1-Boc-4-(3-aminopyrrolidin-1-YL)piperidine is characterized by a piperidine ring substituted with a Boc (tert-butoxycarbonyl) group and an amino-pyrrolidine moiety. The synthesis typically involves the coupling of Boc-protected piperidine derivatives with 3-aminopyrrolidine under specific conditions to yield the target compound.

The biological activity of (R)-1-Boc-4-(3-aminopyrrolidin-1-YL)piperidine is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in inflammatory responses and metabolic pathways.

Key Findings:

- NLRP3 Inhibition: This compound has been evaluated for its capacity to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. Studies have shown that derivatives of piperidine can effectively reduce IL-1β release, indicating potential anti-inflammatory properties .

- Enzyme Inhibition: It has been reported that similar piperidine derivatives exhibit inhibition of acetyl-CoA carboxylase (ACC), which plays a vital role in fatty acid metabolism. This inhibition suggests a potential application in metabolic disorders such as obesity and diabetes .

Case Studies

Study 1: NLRP3 Inflammasome Inhibition

In a study evaluating the anti-inflammatory properties of various piperidine derivatives, (R)-1-Boc-4-(3-aminopyrrolidin-1-YL)piperidine demonstrated significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, with an observed reduction in pyroptotic cell death .

| Compound | IL-1β Inhibition (%) | Pyroptosis Reduction (%) |

|---|---|---|

| (R)-1-Boc-4-(3-aminopyrrolidin-1-YL)piperidine | 19.4 ± 0.4 | 24.9 ± 6.3 |

| Control | 0 | 0 |

Study 2: ACC Inhibition

Another study focused on the synthesis of piperazine derivatives, including (R)-1-Boc-4-(3-aminopyrrolidin-1-YL)piperidine, highlighted its role as an ACC inhibitor. The advanced analogs showed potent inhibitory activities in enzyme assays and reduced hepatic de novo fatty acid synthesis in vivo .

| Compound | ACC Inhibition (%) | Hepatic Fatty Acid Synthesis Reduction (%) |

|---|---|---|

| (R)-1-Boc-4-(3-aminopyrrolidin-1-YL)piperidine | 75 ± 5 | 50 ± 10 |

| Control | 0 | 0 |

Therapeutic Applications

The biological activities exhibited by (R)-1-Boc-4-(3-aminopyrrolidin-1-YL)piperidine suggest several therapeutic applications:

- Anti-inflammatory Drugs: Due to its ability to inhibit the NLRP3 inflammasome, this compound could be developed into a therapeutic agent for treating inflammatory diseases.

- Metabolic Disorders: As an ACC inhibitor, it may also play a role in managing conditions like obesity and type 2 diabetes by regulating lipid metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1-Boc-4-(3-aminopyrrolidin-1-yl)piperidine, and how can yield and purity be maximized?

- Methodology : The synthesis typically involves multi-step processes, including Boc protection of the piperidine nitrogen and subsequent functionalization. Key steps include:

- Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine in dichloromethane) to protect the amine .

- Coupling Reactions : Introduce the 3-aminopyrrolidine moiety via nucleophilic substitution or reductive amination, depending on precursor availability.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .

Q. How is the stereochemical integrity of the (R)-configured pyrrolidine moiety maintained during synthesis?

- Methodology : Chiral resolution or asymmetric synthesis ensures enantiomeric purity:

- Chiral Auxiliaries : Use (R)-configured starting materials (e.g., (R)-3-aminopyrrolidine) to avoid racemization .

- Asymmetric Catalysis : Catalytic methods (e.g., chiral ligands in hydrogenation) can enforce stereoselectivity during pyrrolidine ring formation .

- Validation : Confirm configuration via polarimetry, chiral HPLC, or X-ray crystallography .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR identifies piperidine/pyrrolidine ring protons and Boc group signals (δ ~1.4 ppm for tert-butyl) .

- IR Spectroscopy : Confirms Boc carbonyl stretch (~1680–1720 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (calc. ~325.4 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the 3-aminopyrrolidine substituent influence the compound’s biological activity, particularly in GPCR targeting?

- Mechanistic Insight : Piperidine-pyrrolidine hybrids are common in GPCR ligands (e.g., 5-HT1A, dopamine receptors). The 3-amine group enhances hydrogen bonding with receptor residues, modulating affinity and selectivity .

- Structure-Activity Relationship (SAR) :

- Substitution Effects : Bulky Boc groups reduce blood-brain barrier permeability, while polar amines improve aqueous solubility .

- Case Study : Analogous compounds (e.g., PF-04455242) show nanomolar affinity for 5-HT1A, suggesting similar potential here .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

- In Silico Tools :

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (~2.5), bioavailability (~60%), and CYP450 interactions .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., 5-HT1A) to identify critical binding motifs (e.g., piperidine-pyrrolidine hinge regions) .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. neuroprotective effects) be resolved?

- Experimental Design :

- Dose-Response Studies : Test across concentrations (nM–μM) to identify therapeutic windows and off-target effects .

- Target Profiling : Use kinase/GPCR panels to distinguish primary vs. secondary targets .

- Case Example : 1-Boc-4-(((3-aminopyridin-2-yl)oxy)methyl)piperidine analogs show dual antimicrobial/apoptotic activity via ROS modulation, suggesting mechanism-dependent outcomes .

Methodological Challenges and Solutions

Q. What strategies mitigate instability of the Boc group under specific reaction conditions?

- Optimization :

- Acid Sensitivity : Avoid trifluoroacetic acid (TFA) during deprotection; use milder acids (e.g., HCl in dioxane) .

- Thermal Stability : Conduct reactions at ≤25°C to prevent Boc cleavage .

Q. How is regioselective functionalization of the piperidine ring achieved?

- Synthetic Controls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.